![molecular formula C23H20ClFN4O2S B2727230 (4-(3-Chloro-4-fluorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone CAS No. 1021218-27-8](/img/structure/B2727230.png)
(4-(3-Chloro-4-fluorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The compound was synthesized as part of a series of compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures . The final products were synthesized by the intramolecular condensation reaction of the structure that was obtained as a result of the reaction of aromatic isothiocyanates and the compound 5 .Molecular Structure Analysis
The molecular formula of the compound is C23H20ClFN4O2S. The InChI and SMILES strings provide a detailed description of the compound’s structure.Chemical Reactions Analysis
The compound was part of a study aimed at developing acetylcholinesterase inhibitor compounds . The IC50, Ki, and inhibition types of N-substituted-(p-methoxyphenyl)pyridazin-3(2H)-one derivatives were determined .Scientific Research Applications
Antimicrobial and Antibacterial Activities
Compounds structurally related to "(4-(3-Chloro-4-fluorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone" have been synthesized and evaluated for their antimicrobial and antibacterial properties.
Synthesis and Antimicrobial Activity : A study involving the synthesis of new pyridine derivatives, which are structurally related to the compound , demonstrated variable and modest antimicrobial activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). This research points to the potential of such compounds in the development of new antimicrobial agents.
Antibacterial Activity : Another study focused on the synthesis and antibacterial activity of imidazothiadiazoles and heterocyclic-amine Mannich-base hydrochloride, revealing that the introduction of a polar group could enhance the antibacterial activity in vitro (Hu, Hou, Xie, Huang, & Zhang, 2008). This suggests that modifications to the compound could further optimize its antibacterial properties.
Antimycobacterial Activity : Research into fluorinated benzothiazolo imidazole compounds, which share some structural characteristics with the target compound, showed promising antimicrobial activity. Some derivatives exhibited significant anti-microbial activity, highlighting the compound's potential as a basis for developing antimycobacterial agents (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
Mechanism of Action
The compound showed competitive inhibition in the study, with the p-methylphenyl group being active in the hinge region of the AChE crystal structure . Molecular docking studies have shown this, and the best free binding energy (ΔGBind), docking score, and Glide score values were determined by examining the interactions with AChE crystal structure .
properties
IUPAC Name |
[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClFN4O2S/c1-31-17-5-2-15(3-6-17)20-13-29-21(14-32-23(29)26-20)22(30)28-10-8-27(9-11-28)16-4-7-19(25)18(24)12-16/h2-7,12-14H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEUAOAQJBIGHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)N4CCN(CC4)C5=CC(=C(C=C5)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


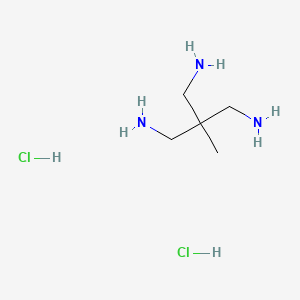

![2,4-difluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2727152.png)
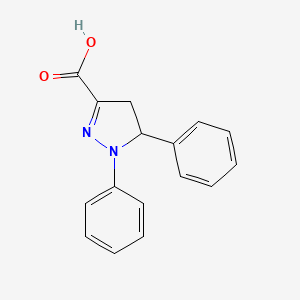
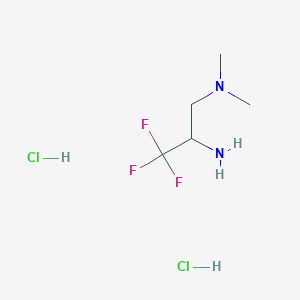
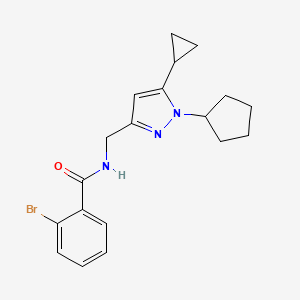
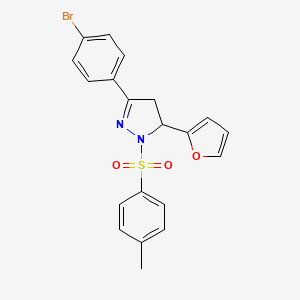
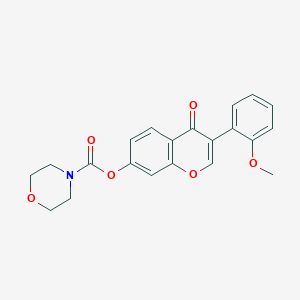
![Methyl 3-(1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2727164.png)
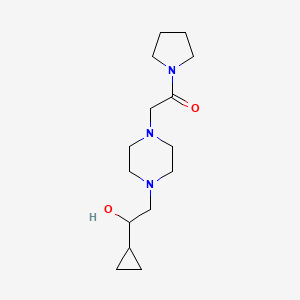

![N-(3-acetylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2727168.png)
